3-Ethylheptanoic acid
Overview
Description
3-Ethylheptanoic acid is an organic compound with the molecular formula C9H18O2. It is a carboxylic acid characterized by a seven-carbon chain with an ethyl group attached to the third carbon atom. This compound is known for its applications in various chemical reactions and industrial processes.
Scientific Research Applications
3-Ethylheptanoic acid has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: this compound is used in the production of specialty chemicals, fragrances, and flavoring agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethylheptanoic acid can be synthesized through several methods. One common approach involves the oxidation of 3-ethylheptanal using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the conversion of the aldehyde group to a carboxylic acid group.
Industrial Production Methods: In industrial settings, this compound can be produced through the hydroformylation of 1-octene followed by oxidation. The hydroformylation process involves the addition of a formyl group to the terminal carbon of 1-octene, resulting in 3-ethylheptanal. This intermediate is then oxidized to form this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: Reduction of this compound can yield 3-ethylheptanol.
Substitution: The hydroxyl group of the carboxylic acid can be substituted with other functional groups, such as halides, through reactions with reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products:
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: 3-Ethylheptanol.
Substitution: 3-Ethylheptanoyl chloride or 3-ethylheptanoyl bromide.
Mechanism of Action
The mechanism of action of 3-ethylheptanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can influence the activity of enzymes and modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
3-Butylpentanoic acid: Similar structure with a butyl group instead of an ethyl group.
Heptanoic acid: Lacks the ethyl group, resulting in different chemical properties.
Octanoic acid: Has an additional carbon atom in the chain, leading to variations in reactivity and applications.
Uniqueness: 3-Ethylheptanoic acid is unique due to the presence of the ethyl group on the third carbon atom, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other carboxylic acids and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
3-ethylheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-5-6-8(4-2)7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLMZMISZCYBBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931612 | |
Record name | 3-Ethylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90931612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14272-47-0 | |
Record name | 3-Ethylheptanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014272470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90931612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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